molecular formula C6H7F3N2O B1392776 (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol CAS No. 1260659-13-9

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol

Cat. No.: B1392776
CAS No.: 1260659-13-9
M. Wt: 180.13 g/mol
InChI Key: ZEZGCPZXXNCXNF-UHFFFAOYSA-N
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Description

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a mixture of methanol and water under reflux conditions for three hours . The resulting product is then purified through distillation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using a similar synthetic route. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different functionalized pyrazoles.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various functionalized pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
  • 3-Methyl-5-(trifluoromethyl)-1H-pyrazole

Uniqueness

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol is unique due to the presence of the hydroxyl group attached to the pyrazole ring. This functional group enhances its reactivity and makes it a valuable intermediate in various chemical reactions. The trifluoromethyl group also contributes to its stability and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-11-5(6(7,8)9)2-4(3-12)10-11/h2,12H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZGCPZXXNCXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101224719
Record name 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260659-13-9
Record name 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260659-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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